

Coumarin 545T: A Comprehensive Technical Guide to its Photophysical Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin 545T (C545T), chemically known as 10-(2-Benzothiazolyl)-2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizin-11-one, is a highly efficient fluorescent dye belonging to the coumarin family.[1][2] Renowned for its exceptional photophysical properties, including high emission yield and excellent photostability, C545T has garnered significant attention for its applications in advanced electronic and photonic devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as a laser dye.[1][2] Its utility also extends to biological applications, where it serves as a fluorescent probe for labeling biomolecules and sensing metal ions.[3] This technical guide provides an indepth analysis of the absorption and emission spectra of Coumarin 545T, detailed experimental protocols for their characterization, and a summary of its key photophysical parameters.

Photophysical Properties of Coumarin 545T

The photophysical characteristics of **Coumarin 545T** are intrinsically linked to its molecular structure, which features a unique combination of benzothiazolyl and quinolizinone units.[1] These properties are also highly sensitive to the solvent environment due to potential solute-solvent interactions.[4] The key photophysical parameters are summarized in the tables below.

Spectroscopic Data in Various Solvents



The absorption and emission maxima of **Coumarin 545T**, along with its molar absorptivity and quantum yield, are crucial for its application. These parameters have been determined in several organic solvents.

Solvent	Absorption Max (λ_abs) (nm)	Emission Max (λ_em) (nm)	Molar Absorptivity (ε) (L mol ⁻¹ cm ⁻¹)
Tetrahydrofuran (THF)	473	506	5.8 x 10 ⁴
Methanol	Not explicitly stated for C545T, but for the closely related Coumarin 545: ~480	~519	5.3 x 10 ⁴
Dimethyl Sulfoxide (DMSO)	Not explicitly stated for C545T, but for the closely related Coumarin 545: Not specified	Not specified	5.7 x 10 ⁴
Ethanol	For the closely related Coumarin 545: 480	519	Not specified

Note: Data for Methanol and DMSO are for the closely related Coumarin 545 and can be considered indicative for **Coumarin 545T**.[4]

Additional Photophysical Data

Parameter	Value	Solvent
Quantum Yield (Φ)	0.90	Ethanol
НОМО	5.6 eV	-
LUMO	3.0 eV	-

Note: Quantum yield data is for the closely related Coumarin 545.[5]

Experimental Protocols



The following are detailed methodologies for the key experiments involved in characterizing the photophysical properties of **Coumarin 545T**.

Measurement of Absorption Spectra

Objective: To determine the absorption spectrum and the wavelength of maximum absorption (λ _abs) of **Coumarin 545T** in a specific solvent.

Materials:

- Coumarin 545T
- Spectroscopic grade solvent (e.g., THF, Methanol, DMSO)
- · UV-Vis spectrophotometer
- Quartz cuvettes (1 cm path length)
- Volumetric flasks and pipettes
- Analytical balance

Procedure:

- Stock Solution Preparation: Accurately weigh a small amount of Coumarin 545T and dissolve it in the chosen solvent to prepare a stock solution of a known concentration (e.g., 1 mM).
- Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the micromolar range (e.g., $1 \mu M$ to $20 \mu M$).
- Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up. Set the desired wavelength range for scanning (e.g., 300-600 nm).
- Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.



- Sample Measurement: Rinse the cuvette with a small amount of the most dilute Coumarin
 545T solution, then fill the cuvette with the solution. Place it in the spectrophotometer and record the absorption spectrum.
- Repeat for all Concentrations: Repeat step 5 for all the prepared dilutions.
- Data Analysis: Identify the wavelength of maximum absorbance (λ _abs). To determine the molar absorptivity (ϵ), plot the absorbance at λ _abs against the concentration. According to the Beer-Lambert law (A = ϵ cl), the slope of the linear fit will be the molar absorptivity.

Measurement of Emission Spectra

Objective: To determine the fluorescence emission spectrum and the wavelength of maximum emission (λ _em) of **Coumarin 545T**.

Materials:

- Coumarin 545T solutions of known concentration
- Spectrofluorometer
- Quartz cuvettes (1 cm path length)

Procedure:

- Sample Preparation: Use the same diluted solutions prepared for the absorption measurements. The absorbance of the solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.
- Spectrofluorometer Setup: Turn on the spectrofluorometer and allow the excitation lamp to stabilize.
- Set Excitation Wavelength: Set the excitation wavelength to the absorption maximum $(\lambda \ abs)$ determined from the absorption spectrum.
- Set Emission Scan Range: Set the range for the emission scan to start at a wavelength slightly longer than the excitation wavelength and extend to cover the entire emission profile (e.g., if λ_exc is 473 nm, scan from 480 nm to 700 nm).



- Blank Measurement: Record the emission spectrum of the pure solvent to identify any background fluorescence or Raman scattering peaks.
- Sample Measurement: Place the cuvette with the Coumarin 545T solution in the sample holder and record the emission spectrum.
- Data Analysis: Identify the wavelength of maximum emission (λ_em). The recorded spectrum
 can be corrected for the instrument's response function if necessary.

Determination of Fluorescence Quantum Yield

Objective: To determine the fluorescence quantum yield (Φ) of **Coumarin 545T** relative to a standard of known quantum yield.

Materials:

- Coumarin 545T solution
- Quantum yield standard with a known quantum yield in the same solvent (e.g., Quinine Sulfate in 0.1 M H_2SO_4 , $\Phi = 0.54$)
- UV-Vis spectrophotometer
- Spectrofluorometer

Procedure:

- Prepare Solutions: Prepare dilute solutions of both the Coumarin 545T sample and the
 quantum yield standard in the same solvent. The absorbance of both solutions at the
 excitation wavelength should be matched and kept below 0.1.
- Measure Absorption Spectra: Record the absorption spectra of both the sample and the standard.
- Measure Emission Spectra: Record the fluorescence emission spectra of both the sample and the standard using the same excitation wavelength and instrument settings.



- Calculate Integrated Fluorescence Intensity: Calculate the integrated area under the corrected emission spectra for both the sample and the standard.
- Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the sample (Φ_sample):

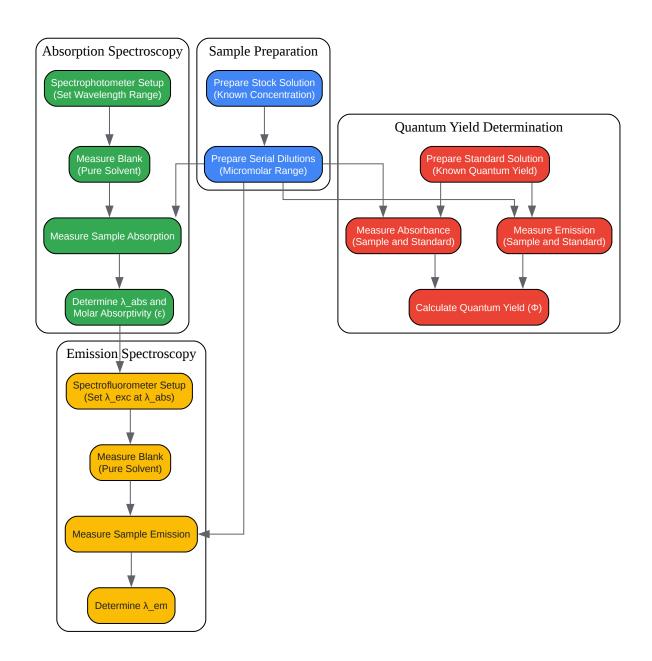
 Φ _sample = Φ _std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

Where:

- о Ф is the quantum yield
- I is the integrated fluorescence intensity
- A is the absorbance at the excitation wavelength
- n is the refractive index of the solvent

Visualizations Experimental Workflow for Photophysical Characterization



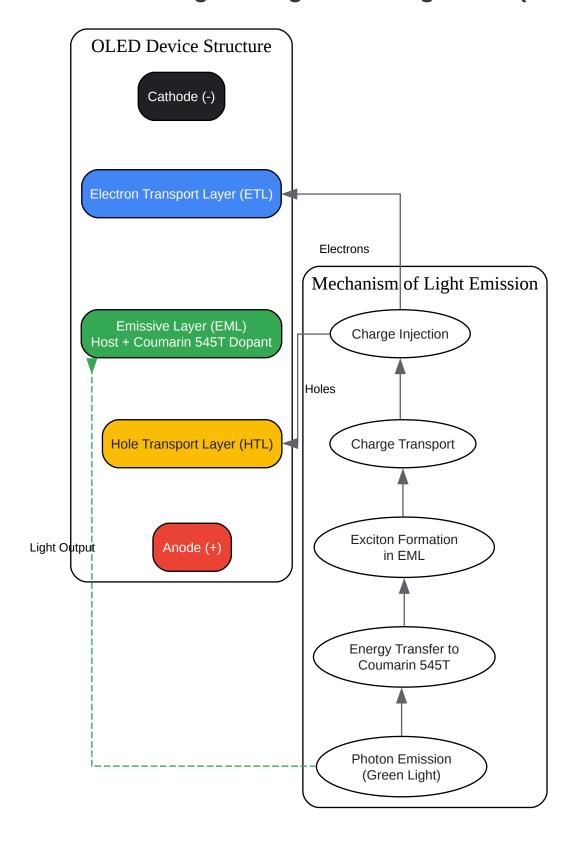


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Caption: Workflow for characterizing the photophysical properties of **Coumarin 545T**.



Application in an Organic Light-Emitting Diode (OLED)



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Caption: Role of Coumarin 545T as a dopant in an OLED device.

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